2-[1-BENZYL-3-(PHENYLSULFANYL)-1H-INDEN-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-[1-BENZYL-3-(PHENYLSULFANYL)-1H-INDEN-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that includes an indene core, a phenylthio group, and a chloro(difluoro)methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-BENZYL-3-(PHENYLSULFANYL)-1H-INDEN-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the indene core with a thiophenol derivative.
Attachment of the Chloro(difluoro)methoxyphenyl Group: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a boronic acid derivative of the chloro(difluoro)methoxyphenyl group reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[1-BENZYL-3-(PHENYLSULFANYL)-1H-INDEN-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro(difluoro)methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[1-BENZYL-3-(PHENYLSULFANYL)-1H-INDEN-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylthio group may interact with thiol-containing enzymes, while the chloro(difluoro)methoxy group could modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-benzyl-3-(phenylthio)-1H-inden-2-yl]-N-{4-methoxyphenyl}acetamide
- 2-[1-benzyl-3-(phenylthio)-1H-inden-2-yl]-N-{4-chlorophenyl}acetamide
Uniqueness
The presence of the chloro(difluoro)methoxy group in 2-[1-BENZYL-3-(PHENYLSULFANYL)-1H-INDEN-2-YL]-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]ACETAMIDE distinguishes it from similar compounds, potentially enhancing its reactivity and binding properties.
Properties
IUPAC Name |
2-(1-benzyl-3-phenylsulfanyl-1H-inden-2-yl)-N-[4-[chloro(difluoro)methoxy]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24ClF2NO2S/c32-31(33,34)37-23-17-15-22(16-18-23)35-29(36)20-28-27(19-21-9-3-1-4-10-21)25-13-7-8-14-26(25)30(28)38-24-11-5-2-6-12-24/h1-18,27H,19-20H2,(H,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAFGWFLECDQPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=C2CC(=O)NC4=CC=C(C=C4)OC(F)(F)Cl)SC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24ClF2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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